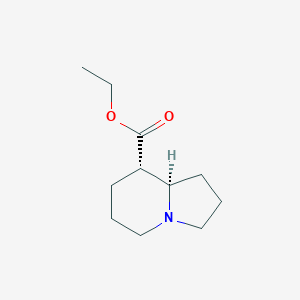
4,4'-(2-Phenyl-1H-imidazole-4,5-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . The reaction is often catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,4’-(2-Phenyl-1H-imidazole-4,5-diyl)dibenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen and carbon positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Phenyl-1H-imidazole-4,5-diyl)dibenzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-(2-Phenyl-1H-imidazole-4,5-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes . The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
4,4’-(2-Phenyl-1H-imidazole-4,5-diyl)dibenzoic acid can be compared with other similar compounds, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: This compound has similar structural features but differs in the position and number of carboxylic acid groups.
4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: This compound contains a tetrazine ring instead of an imidazole ring, leading to different chemical properties and applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: This compound has a phenol group instead of a benzoic acid group, affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C23H16N2O4 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[4-(4-carboxyphenyl)-2-phenyl-1H-imidazol-5-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O4/c26-22(27)17-10-6-14(7-11-17)19-20(15-8-12-18(13-9-15)23(28)29)25-21(24-19)16-4-2-1-3-5-16/h1-13H,(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
PNOOLMDVBQKWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)



![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)

![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)

